molecular formula C22H23FN4O4S B2998946 4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-68-0

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer B2998946
CAS-Nummer: 533869-68-0
Molekulargewicht: 458.51
InChI-Schlüssel: MCLXAZIGWYMGKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a piperidine ring, a sulfonyl group, an oxadiazole ring, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring provides a basic nitrogen, the sulfonyl group is a good leaving group, the oxadiazole ring is aromatic and electron-deficient, and the benzamide group can participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the conditions and the reagents used. The piperidine nitrogen could act as a base or nucleophile, the sulfonyl group could be replaced by nucleophiles, and the oxadiazole ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Biological Studies
The derivatives of 1,3,4-oxadiazole, including compounds similar in structure to 4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, have been synthesized and characterized for their potential biological activities. These compounds are of interest due to their various biological activities, such as antimicrobial and antioxidant properties. For instance, studies have demonstrated the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which showed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019).

Antimicrobial and Antitubercular Activities
Research into hybrid molecules containing 1,3-oxadiazol(idin)e and other nuclei has revealed that some derivatives exhibit good to moderate antimicrobial activity against various microorganisms. This includes efforts to integrate 1,3,4-oxadiazole structures with penicillanic acid or cephalosporanic acid moieties, highlighting the chemical versatility and biological relevance of these compounds in developing new therapeutic agents (Serap Başoğlu et al., 2013).

Synthesis and Biological Evaluation
The synthesis of new derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities has led to compounds with valuable antibacterial results. These studies contribute to understanding how structural variations within this chemical space can impact biological activity, paving the way for the development of novel antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Anticancer Evaluation
Research into the anticancer activity of N-substituted-4-(1H-imidazol-1-yl)benzamides has shown that compounds in this class can exhibit significant potency in vitro. This suggests that derivatives of this compound could potentially be explored for their anticancer properties, further expanding the therapeutic potential of this chemical framework (T. K. Morgan et al., 1990).

Molecular Docking Studies
Molecular docking studies have been employed to evaluate the potential of benzene sulfonamide pyrazole oxadiazole derivatives as antimicrobial and antitubercular agents. This approach helps in understanding the interaction between these compounds and biological targets, offering insights into the design of more effective therapeutic agents (Ramesh M. Shingare et al., 2022).

Eigenschaften

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4S/c1-2-18-5-3-4-14-27(18)32(29,30)19-12-8-15(9-13-19)20(28)24-22-26-25-21(31-22)16-6-10-17(23)11-7-16/h6-13,18H,2-5,14H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLXAZIGWYMGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.